N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitors
A study on thieno[2,3-d]pyrimidine derivatives highlighted their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. This study demonstrated that these compounds could be highly effective against both targets, indicating their utility in designing cancer therapies due to their crucial roles in DNA synthesis and cell division (Gangjee et al., 2008).
Oxidative Radical Cyclization
Another research focused on the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, showcasing a method to synthesize complex structures that could be useful in natural product synthesis and potentially in drug development (Chikaoka et al., 2003).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, related to the compound of interest, showed significant COX-2 inhibitory activity along with analgesic and anti-inflammatory effects. These findings suggest their potential application in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antitumor Activity
A series of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activities. Some compounds exhibited potent anticancer activity against various human cancer cell lines, indicating their potential as leads for the development of new anticancer agents (Hafez & El-Gazzar, 2017).
Crystal Structure Insights
Studies on the crystal structures of related compounds provide insights into their molecular conformations and interactions, which are critical for understanding their biological activities and designing more effective molecules (Subasri et al., 2016).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-14-8-9-15(19(12-14)31-3)24-20(27)13-33-23-25-16-10-11-32-21(16)22(28)26(23)17-6-4-5-7-18(17)30-2/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEFKPFDIFOTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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